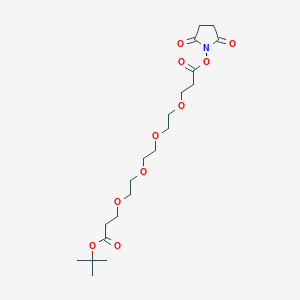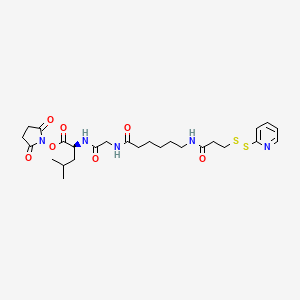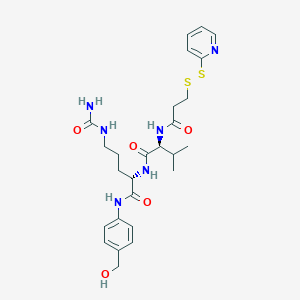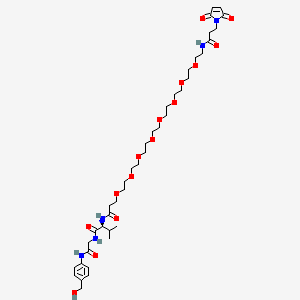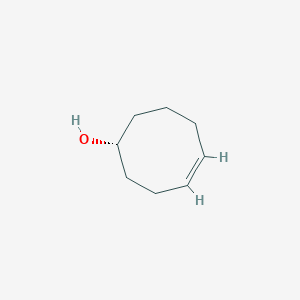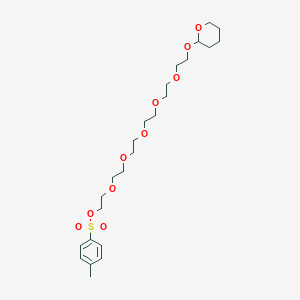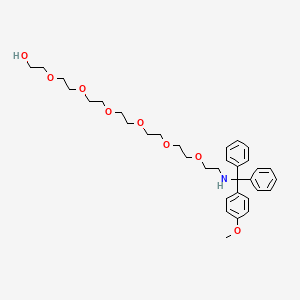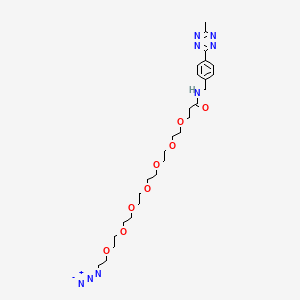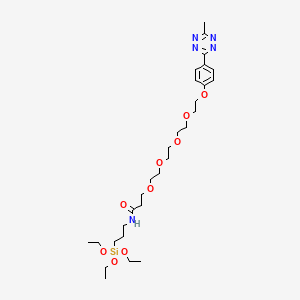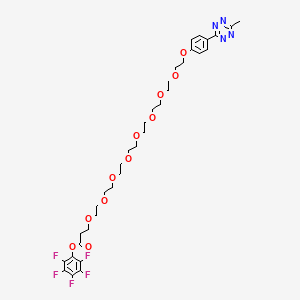
Methyltetrazine-PEG8-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG8-PFP ester is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the reactivity of methyltetrazine, the hydrophilicity of polyethylene glycol, and the specific reactivity of pentafluorophenyl ester, making it highly valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG8-PFP ester involves several steps:
Methyltetrazine Synthesis: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the tetrazine ring through cyclization reactions.
Polyethylene Glycol Conjugation: Polyethylene glycol (PEG) chains are attached to the methyltetrazine moiety through ether linkages. This step enhances the solubility and biocompatibility of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG8-PFP ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) derivatives through inverse electron-demand Diels-Alder reactions, forming stable covalent bonds.
Esterification and Hydrolysis: The pentafluorophenyl ester group can undergo esterification with primary amines, forming amide bonds.
Common Reagents and Conditions
Click Chemistry: Reagents include trans-cyclooctene derivatives, and the reaction is typically carried out at room temperature in organic solvents.
Esterification: Primary amines are used as reagents, and the reaction is conducted at neutral or slightly basic pH.
Major Products
Click Chemistry: The major product is a stable covalent adduct formed between methyltetrazine and TCO derivatives.
Esterification: The major product is an amide bond formed between the pentafluorophenyl ester and primary amines.
Scientific Research Applications
Methyltetrazine-PEG8-PFP ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: The compound is employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.
Medicine: It plays a crucial role in the development of PROTACs for targeted protein degradation, which is a promising approach in drug discovery.
Industry: this compound is used in the production of advanced materials and in the modification of surfaces for various industrial applications.
Mechanism of Action
Comparison with Similar Compounds
Methyltetrazine-PEG8-PFP ester is unique due to its combination of methyltetrazine, polyethylene glycol, and pentafluorophenyl ester. Similar compounds include:
Methyltetrazine-DBCO: This compound also contains a methyltetrazine group but uses dibenzocyclooctyne (DBCO) instead of polyethylene glycol.
Tetrazine-PEG7-amine: This compound features a shorter polyethylene glycol chain and an amine group instead of a pentafluorophenyl ester.
Methyltetrazine-PEG8-amine: Similar to this compound but with an amine group instead of a pentafluorophenyl ester.
This compound stands out due to its specific reactivity and versatility in various applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43F5N4O11/c1-24-40-42-34(43-41-24)25-2-4-26(5-3-25)53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-27(44)54-33-31(38)29(36)28(35)30(37)32(33)39/h2-5H,6-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQAJYVXWMUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43F5N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
